2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde
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Overview
Description
2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrrolidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine ring and have been studied for their biological activities.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring are known for their diverse pharmacological properties.
Uniqueness
2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde is unique due to the combination of the pyrrolidine and pyrimidine rings, along with the presence of the methylsulfanyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H13N3OS |
---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
2-(3-methylsulfanylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3OS/c1-15-9-2-3-13(6-9)10-11-4-8(7-14)5-12-10/h4-5,7,9H,2-3,6H2,1H3 |
InChI Key |
YNRSWCHBASJDJC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCN(C1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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